molecular formula C15H16BrN3O2S B11808324 Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate CAS No. 1255099-35-4

Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B11808324
CAS No.: 1255099-35-4
M. Wt: 382.3 g/mol
InChI Key: LVBUADBLVOECRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl bromide and 1,3,4-thiadiazole derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Mechanism of Action

The mechanism of action of Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, a benzyl group, and a 5-bromo-1,3,4-thiadiazole moiety. This unique structure allows it to interact with a distinct set of molecular targets and exhibit a range of biological activities .

Properties

CAS No.

1255099-35-4

Molecular Formula

C15H16BrN3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H16BrN3O2S/c16-14-18-17-13(22-14)12-7-4-8-19(9-12)15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2

InChI Key

LVBUADBLVOECRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NN=C(S3)Br

Origin of Product

United States

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